molecular formula C18H19NO3 B7959853 Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate

Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate

Cat. No.: B7959853
M. Wt: 297.3 g/mol
InChI Key: HCUCVDXGKXVQLY-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate is an organic compound with a complex structure that includes a dimethylcarbamoyl group attached to a phenyl ring, which is further connected to another phenyl ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{4-[4-(methylcarbamoyl)phenyl]phenyl}acetate
  • Methyl 2-{4-[4-(ethylcarbamoyl)phenyl]phenyl}acetate
  • Methyl 2-{4-[4-(propylcarbamoyl)phenyl]phenyl}acetate

Uniqueness

Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate is unique due to the presence of the dimethylcarbamoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

methyl 2-[4-[4-(dimethylcarbamoyl)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19(2)18(21)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12-17(20)22-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCVDXGKXVQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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